molecular formula C23H26N4O5 B2437310 2,6-dimethoxy-3-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine CAS No. 1775306-07-4

2,6-dimethoxy-3-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine

Cat. No.: B2437310
CAS No.: 1775306-07-4
M. Wt: 438.484
InChI Key: NSVXSCWOZVBISY-UHFFFAOYSA-N
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Description

2,6-dimethoxy-3-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine is a complex organic compound that features a pyridine ring substituted with methoxy groups and a piperidine moiety linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-3-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often involving the use of piperidine and a suitable leaving group.

    Coupling with the Pyridine Ring: The final step involves coupling the oxadiazole-piperidine intermediate with a 2,6-dimethoxypyridine derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-3-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dimethoxy-3-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Material Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-3-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyridine: A simpler analog with similar methoxy substitutions on the pyridine ring.

    4-Methoxyphenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the piperidine and pyridine moieties.

    Piperidine Derivatives: Various piperidine-containing compounds with different substituents.

Uniqueness

2,6-dimethoxy-3-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyridine is unique due to its combination of a pyridine ring, oxadiazole ring, and piperidine moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(2,6-dimethoxypyridin-3-yl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-29-17-6-4-16(5-7-17)21-24-20(32-26-21)14-15-10-12-27(13-11-15)23(28)18-8-9-19(30-2)25-22(18)31-3/h4-9,15H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXSCWOZVBISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=C(N=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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